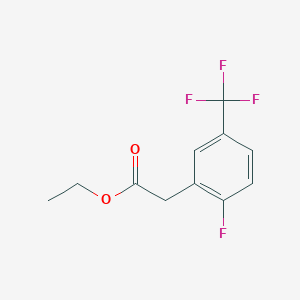

Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate

Description

Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate (CAS No. 1260657-93-9) is an organic ester with the molecular formula C₁₁H₁₀F₄O₂ and a molecular weight of 250.19 g/mol . Its structure comprises a phenyl ring substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position, linked to an ethyl acetate moiety. The compound’s fluorine and trifluoromethyl substituents confer high electronegativity and lipophilicity, making it valuable in pharmaceutical and agrochemical synthesis as an intermediate. The ester group enhances solubility in organic solvents, facilitating reactions such as hydrolysis or nucleophilic substitutions.

Properties

IUPAC Name |

ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O2/c1-2-17-10(16)6-7-5-8(11(13,14)15)3-4-9(7)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYWPGPCWGKAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate typically involves the esterification of 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:

2-(2-fluoro-5-(trifluoromethyl)phenyl)acetic acid+ethanolH2SO4Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate+water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

Substitution: Sodium methoxide (NaOCH_3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetic acid.

Reduction: 2-(2-fluoro-5-(trifluoromethyl)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. For instance, derivatives of salicylanilide with trifluoromethyl substitutions have shown potent antimicrobial effects against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). In a study, certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL, significantly outperforming conventional antibiotics like methicillin and vancomycin .

1.2 CNS Drug Development

Fluorinated compounds, including ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate, are being investigated for their potential in central nervous system (CNS) drug development. The incorporation of fluorine enhances lipid solubility and facilitates drug transport across the blood-brain barrier, which is crucial for CNS-active drugs. Studies have shown that fluorine-containing derivatives can improve hypnotic potency and reduce recovery times compared to traditional anesthetics .

Agrochemical Applications

2.1 Herbicidal Properties

The compound has been identified as an active ingredient in herbicidal formulations. Research has demonstrated that specific crystalline forms of related fluorinated compounds exhibit herbicidal activity against various weed species. This is attributed to the unique properties imparted by the trifluoromethyl group, which enhances the efficacy of herbicides .

2.2 Environmental Impact Studies

The environmental behavior of fluorinated agrochemicals is a growing area of research. Studies on the metabolic pathways of these compounds reveal that they are rapidly eliminated from biological systems, reducing the risk of accumulation in the environment . This is particularly important for regulatory assessments and risk management in agricultural practices.

Synthesis and Characterization

3.1 Synthesis Techniques

This compound can be synthesized through various methods, including nucleophilic substitution reactions involving fluorinated phenols and acetic acid derivatives. The synthesis process often involves the use of reagents that facilitate the introduction of trifluoromethyl groups, which are critical for enhancing biological activity .

3.2 Characterization Methods

Characterization of synthesized compounds typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure the purity and structural integrity of the compound, confirming its suitability for further applications .

Data Tables

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate can be compared to related esters and aromatic derivatives. Below is a detailed analysis:

Structural Analogues with Fluorine/Trifluoromethyl Substitutions

Key Observations :

- Substituent Position: The 2-fluoro and 5-trifluoromethyl arrangement in the target compound optimizes electronic effects (e.g., electron-withdrawing) for stability and reactivity.

- Functional Groups : The addition of a ketone (e.g., ) introduces sites for nucleophilic attack, whereas tetrazole derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity, impacting solubility and target binding.

Analogues with Varied Aromatic Cores

Key Observations :

- Aromatic Systems : Pyridine (e.g., ) and tetrazole () cores modify electronic delocalization, affecting binding affinity in biological targets.

- Substituent Effects : Hydroxy and nitro groups () introduce strong electron-withdrawing effects, while amides () enhance hydrogen-bonding and resistance to enzymatic cleavage.

Biological Activity

Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring, which is known to enhance biological activity by improving binding affinity and metabolic stability. The presence of trifluoromethyl and fluoro groups can significantly influence the compound's interactions with biological targets such as enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways within cells.

Antimicrobial Activity

Recent studies have demonstrated that fluorinated compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. High-throughput screening identified compounds with minimal inhibitory concentrations (MICs) below 20 µM, indicating potent antimicrobial effects .

Cytotoxicity Studies

Cytotoxicity assays against human liver cancer cells (HepG2) and colon cancer cells (HCT116) have shown that this compound exhibits selective cytotoxicity. The effective concentration (EC50) values suggest a promising anticancer potential, particularly in compounds with specific fluorine substitutions on the aromatic ring .

Case Studies

- Antimicrobial Screening : In a high-throughput screening of over 100,000 compounds, this compound was among the confirmed hits that inhibited bacterial growth by more than 30% at concentrations below 20 µM .

- Cytotoxicity Evaluation : A study assessing the cytotoxic effects on HepG2 cells revealed that fluorinated derivatives, including this compound, showed significant cell death at low concentrations, suggesting their potential as anticancer agents .

Research Findings

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate, and how can reaction yields be improved?

The synthesis of fluorinated aromatic esters often involves nucleophilic substitution or Friedel-Crafts acylation. For example, a protocol for analogous compounds involves reacting a fluorinated phenyl thiol with chloroacetamide derivatives in DMF at 80°C, using potassium carbonate as a base to facilitate substitution . Yield optimization requires precise stoichiometric ratios (e.g., 1.1:1.0 molar ratio of thiol to chloroacetamide) and controlled reaction times (3 hours). Post-reaction purification via silica gel chromatography with petroleum ether/ethyl acetate (3:1 v/v) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure. Key markers include:

- ¹H NMR : Signals for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and aromatic protons (δ ~6.8–7.5 ppm) .

- ¹⁹F NMR : Distinct peaks for fluorine atoms in the trifluoromethyl (-CF₃, δ ~-60 to -65 ppm) and fluoro substituents (δ ~-110 to -120 ppm) .

Mass spectrometry (MS) should confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the ester and fluorinated aryl groups .

Advanced Research Questions

Q. How do substituent positions (e.g., fluorine vs. trifluoromethyl groups) influence the compound’s reactivity in cross-coupling reactions?

Substituent electronic effects significantly impact reactivity. The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but enhances stability in nucleophilic environments. In contrast, fluorine can act as a weak electron-withdrawing group, directing further substitutions to specific positions (e.g., para to the fluorine atom). Comparative studies of brominated vs. fluorinated analogs show that fluorine’s smaller size and higher electronegativity reduce steric hindrance, favoring regioselective reactions .

Q. What strategies resolve contradictions in biological activity data for structurally similar fluorinated esters?

Discrepancies in bioactivity data (e.g., antimicrobial potency) often arise from differences in assay conditions or impurity profiles. Methodological recommendations include:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤1%).

- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity before biological testing .

- SAR Analysis : Compare substituent effects across analogs (e.g., replacing -CF₃ with -CH₃) to isolate structural determinants of activity .

Q. How can computational modeling predict the compound’s interaction with biological targets like cyclooxygenase (COX) enzymes?

Molecular docking studies using software like AutoDock Vina can simulate binding to COX-2. Key steps include:

- Protein Preparation : Retrieve the COX-2 crystal structure (PDB ID: 5KIR) and remove water molecules.

- Ligand Optimization : Minimize the compound’s energy using DFT (B3LYP/6-31G* basis set).

- Docking Parameters : Set grid dimensions to encompass the active site (e.g., 25 Å × 25 Å × 25 Å) and run 50 genetic algorithm iterations.

Results may reveal hydrogen bonding between the ester carbonyl and Arg120, with hydrophobic interactions from -CF₃ enhancing binding affinity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Chiral fluorinated esters require asymmetric synthesis or resolution. A documented approach for similar compounds uses quinine-derived catalysts in aza-Michael cyclizations to achieve enantiomeric excess (ee) >90% . Critical factors include:

- Catalyst Loading : 10 mol% catalyst for optimal stereocontrol.

- Temperature Control : Reactions at -20°C minimize racemization.

- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol = 90:10) to monitor ee during scale-up .

Key Recommendations for Researchers

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to mitigate batch-to-batch variability .

- Data Reporting : Include full spectral data (¹H, ¹³C, ¹⁹F NMR) in supplementary materials for peer validation .

- Ethical Compliance : Adhere to guidelines prohibiting unauthorized biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.